molecular formula C8H10O B121325 2,6-Dimethylphenol-3,4,5-d3,OD CAS No. 285132-85-6

2,6-Dimethylphenol-3,4,5-d3,OD

Cat. No.: B121325
CAS No.: 285132-85-6
M. Wt: 126.19 g/mol
InChI Key: NXXYKOUNUYWIHA-NKWHLQRWSA-N
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Description

2,6-Dimethylphenol-3,4,5-d3,OD is a deuterated derivative of 2,6-dimethylphenol, where three hydrogen atoms in the phenol ring are replaced by deuterium (D) atoms. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethylphenol-3,4,5-d3,OD typically involves the deuteration of 2,6-dimethylphenol. This can be achieved through a series of chemical reactions where hydrogen atoms are replaced by deuterium. One common method involves the use of deuterated reagents and catalysts under controlled conditions to ensure high isotopic purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the safety and efficiency of the production process. The final product is then purified to achieve the desired isotopic purity and chemical purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethylphenol-3,4,5-d3,OD undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of 2,6-dimethylquinone, while reduction can produce 2,6-dimethylcyclohexanol .

Scientific Research Applications

2,6-Dimethylphenol-3,4,5-d3,OD has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2,6-Dimethylphenol-3,4,5-d3,OD involves its interaction with various molecular targets and pathways. In biological systems, it can act as an antioxidant by scavenging free radicals and preventing oxidative damage. The deuterium atoms in the compound can also influence its reactivity and stability, making it a valuable tool in mechanistic studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethylphenol-3,4,5-d3,OD stands out due to its specific substitution pattern and isotopic composition, which provide unique advantages in analytical and synthetic applications. Its high isotopic purity and chemical stability make it a preferred choice for researchers in various fields .

Properties

IUPAC Name

1,2,3-trideuterio-5-deuteriooxy-4,6-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O/c1-6-4-3-5-7(2)8(6)9/h3-5,9H,1-2H3/i3D,4D,5D/hD
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXYKOUNUYWIHA-NKWHLQRWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])C)O[2H])C)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

o-Cresol, methanol and water in a ratio of 1:2.5:2.5 were reacted in the same way as described in Example 1. The catalyst contained iron oxide, vanadium oxide, titanium oxide and calcium oxide in a molar ratio of 100:22:2:1.5. After working up, 2.6-xylenol was obtained with a selectivity of 98%.
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Synthesis routes and methods II

Procedure details

A mixture of o-cresol and phenol, dimethyl ether and water in a molar ratio of 1:2:2.6 were reacted as described in Example 1. The catalyst contained iron oxide, vanadium oxide, silicon oxide and barium oxide in a molar ratio of 100:2:10:0.1. After working up, 2.6-xylenol was obtained with a selectivity of 99%.
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Synthesis routes and methods III

Procedure details

500 ml of catalyst were introduced into a fluidized-bed reactor having a capacity of 0.7 liter. The catalyst contained 0.25% by weight of platinum on a magnesium aluminum spinel carrier and had a particle size of from 0.2 to 0.6 mm and a BET specific surface area of 125 m2 /g. The temperature of the reactor was brought to 275° C., and the mixture which was preheated to this temperature and consisted of 200 liters/hour of nitrogen and 20 liters/hour of hydrogen was passed in. 60 g/hour of gaseous 2,6-dimethylcyclohexanol were passed continuously through the fluidized catalyst bed produced in this manner. The reaction product was obtained by cooling the exit gases, and was distilled. 100 g of 2,6-dimethylcyclohexanol were converted to 90.5 g (yield: 95% of theory) of 2,6-dimethylphenol.
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Synthesis routes and methods IV

Procedure details

Using a procedure similar to that described in Example 2, 100 g/hour of a mixture consisting of 50% by weight of 2,6-dimethylcyclohexanol and 50% by weight of 2,6-dimethylcyclohexanone were converted, at 250° C. and under otherwise identical conditions, over the catalyst described in the stated example. This procedure gave 2,6-dimethylphenol in a yield of 97% of theory.
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Synthesis routes and methods V

Procedure details

3,4-dimethylphenol; 3,5-dimethylphenol;
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